4-Chloro-3,3-dimethylindoline hydrochloride
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Specific molecular structure details for “4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride” were not found in the available resources.Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including structures similar to 4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, are pivotal in organic chemistry due to their complex and versatile nature. A review on indole synthesis methods provides a classification framework that aids in understanding the strategic approaches to constructing indole and its derivatives. This classification not only helps in streamlining synthesis processes but also in identifying novel strategies for developing indole-based compounds with varied applications (Taber & Tirunahari, 2011).
Anticancer Properties of Indole Derivatives
Indole derivatives exhibit potential anticancer effects, acting on diverse targets within cancer cells. These effects are attributed to the structural diversity and therapeutic properties of indole alkaloids, synthetic dimers, and hybrids. Such compounds, including vinblastine, midostaurin, and anlotinib, have been clinically used to treat various cancers, highlighting the significance of indole scaffolds in developing novel anticancer agents (Song et al., 2020).
Hepatic Protection
Indole derivatives, particularly indole-3-carbinol (I3C) and its major derivatives, have shown protective effects against chronic liver injuries, including viral hepatitis and hepatic steatosis. These compounds modulate enzymes relevant to viral replication, lipogenesis, and the metabolism of hepatotoxic substances, offering a therapeutic approach to hepatic protection through anti-fibrosis, anti-tumor, antioxidant, and anti-inflammatory effects (Wang et al., 2016).
Chemoprotective Agent in Cancer
The role of I3C as a chemoprotective compound in breast and prostate cancer has been debated, particularly regarding its chemical instability and whether its biological responses are derived directly from I3C or its reaction products. This highlights the complexity of utilizing indole derivatives in therapeutic applications and the need for careful consideration of their metabolic pathways (Bradlow, 2008).
Antiviral Agents
Indole derivatives also serve as promising antiviral agents, showcasing the versatility of the indole scaffold in mimicking peptide structures and binding to biological targets. This property has led to the development of indole-containing drugs for treating various viral infections, underscoring the importance of indole derivatives in medicinal chemistry and drug discovery (Zhang et al., 2014).
Properties
IUPAC Name |
4-chloro-3,3-dimethyl-1,2-dihydroindole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;/h3-5,12H,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUXZZKEXRLBHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=CC=C2)Cl)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376321-39-9 | |
Record name | 4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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